![molecular formula C20H18 B1314928 (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene CAS No. 850409-83-5](/img/structure/B1314928.png)
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Übersicht
Beschreibung
(1S,4S)-2,5-Diphenylbicyclo[222]octa-2,5-diene is a chiral compound with a unique bicyclic structure It is characterized by the presence of two phenyl groups attached to a bicyclo[222]octa-2,5-diene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction between a suitable diene and a dienophile. One common method is the reaction of cyclohexadiene with diphenylacetylene under high-temperature conditions to form the desired bicyclic structure. The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chiral Ligand in Asymmetric Synthesis
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is widely used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through transition metal-catalyzed reactions. Notably, it has been employed in:
- Nickel-Catalyzed Reactions : The compound has shown effectiveness in nickel-catalyzed constructions of chiral helicenes and related compounds. For example, it was utilized in the synthesis of 1-methoxy-5,6,9,10-tetrahydrohelicene, demonstrating its utility in creating complex molecular architectures with high stereochemical fidelity .
Application in Organometallic Chemistry
The compound serves as an essential ligand for various metal complexes, enhancing their reactivity and selectivity in catalytic processes. Its ability to stabilize metal centers allows for more efficient catalysis in reactions such as:
- Cross-Coupling Reactions : It has been successfully used as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high enantioselectivity .
Synthesis of Helicenes
A study published in the European Journal of Organic Chemistry highlights the use of this compound as a chiral ligand for synthesizing helicenes via nickel catalysis . The research demonstrated that using this ligand resulted in products with significant enantiomeric excess (ee), showcasing its effectiveness in asymmetric synthesis.
Development of Phosphinite Ligands
Another application involves the development of helicene-based phosphinite ligands using this compound as a precursor . The resulting ligands exhibited enhanced catalytic activity in various transformations, indicating the versatility of this compound beyond traditional applications.
Wirkmechanismus
The mechanism of action of (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene involves its interaction with specific molecular targets, such as enzymes or receptors, in asymmetric catalysis. The compound’s chiral nature allows it to induce enantioselectivity in chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: A simpler analog without phenyl groups.
(R,R)-Fc,Ph-bod: A chiral diene with ferrocenyl and phenyl groups.
Bicyclo[2.2.1]heptadiene: A related bicyclic compound with a different ring structure.
Uniqueness
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is unique due to its specific chiral configuration and the presence of two phenyl groups, which enhance its reactivity and selectivity in asymmetric synthesis. This makes it a valuable compound in the development of chiral catalysts and ligands.
Biologische Aktivität
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene, commonly referred to as Hayashi ligand, is a bicyclic compound notable for its applications in asymmetric synthesis and catalysis. This compound exhibits significant biological activity, particularly in the context of its role as a chiral ligand in various catalytic processes.
- Molecular Formula : CH
- Molecular Weight : 258.36 g/mol
- Melting Point : 69-76 °C
- Boiling Point : Approximately 383 °C (predicted)
- Density : Not specified
- Optical Activity : [α]/D +34.0° in chloroform
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as a chiral ligand in catalytic reactions. It has been extensively studied for its effectiveness in asymmetric synthesis, particularly in the formation of complex organic molecules.
Applications in Catalysis
-
Chiral Ligand in Asymmetric Synthesis :
- The compound is utilized as a ligand in the preparation of various chiral compounds, including helicenes and other complex organic structures.
- It has shown efficacy in nickel-catalyzed reactions, facilitating the formation of chiral products with high enantioselectivity.
-
Case Studies :
- In a study by Shintani et al., this compound was employed to synthesize 1-methoxy-5,6,9,10-tetrahydrohelicene with remarkable yields and enantioselectivity .
- Another research highlighted its role in the synthesis of phosphinite ligands, showcasing its versatility and importance in organic synthesis .
Toxicological Profile
The compound is classified with several hazard statements indicating potential risks:
- Acute Toxicity : Category 4 (oral)
- Skin Irritation : Category 2
- Eye Irritation : Category 2
- Respiratory Sensitization : Specific target organ toxicity (STOT) category 3 affecting the respiratory system.
Research Findings
Recent studies have focused on optimizing the use of this compound as a ligand to enhance catalytic efficiency and selectivity:
- A comparative analysis of various ligands indicated that this compound outperformed others in terms of yield and enantioselectivity when used in rhodium-catalyzed reactions .
Summary Table of Biological Activity
Property | Value |
---|---|
Molecular Formula | CH |
Melting Point | 69-76 °C |
Optical Activity | [α]/D +34.0° |
Primary Application | Chiral ligand in catalysis |
Toxicity Classification | Acute Tox. 4 Oral |
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene, and how can configurational purity be ensured?
- Methodological Answer : The compound is typically synthesized via Diels-Alder reactions or catalytic methods. A key challenge is avoiding contamination with byproducts like tricyclo[3.2.1.0²,⁷]oct-3-ene. To ensure configurational purity, use aluminum chloride-catalyzed Diels-Alder reactions, which yield ~98% endo isomer compared to 76% in uncatalyzed reactions . Purification via column chromatography under inert conditions is recommended.
Synthetic Method | Catalyst | Endo Isomer Yield | Key Reference |
---|---|---|---|
Diels-Alder (AlCl₃) | AlCl₃ | 98% | Inukai et al. |
Uncatalyzed | None | 76% | Grob et al. |
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Use X-ray crystallography for stereochemical confirmation (e.g., Acta Crystallographica reports for analogous bicyclic structures ). NMR (¹H/¹³C) and GC-MS are critical for purity analysis. For instance, GC-MS with NIST/WILEY libraries identifies bicyclo[2.2.2]octa-2,5-diene derivatives in natural products .
Q. What are the primary applications of this compound in asymmetric catalysis?
- Methodological Answer : The bicyclo[2.2.2]octa-2,5-diene scaffold serves as a chiral ligand in transition-metal catalysis. For example, ferrocenyl-substituted derivatives enable rhodium-catalyzed asymmetric 1,4-addition reactions with >90% enantiomeric excess (ee) under optimized conditions . Ligand design focuses on pseudo-C₂ symmetry derived from chiral precursors like (R)-carvone .
Advanced Research Questions
Q. How does visible-light energy-transfer catalysis improve the synthesis of bicyclo[2.2.2]octa-2,5-diene derivatives?
- Methodological Answer : Visible-light sensitizers (e.g., thioxanthone derivatives) enable dearomative [4+2] cycloadditions of naphthalenes, yielding bicyclo[2.2.2]octa-2,5-dienes in >85% yield. Mechanistic studies via photoluminescence and kinetic experiments confirm energy-transfer pathways . Scalability to gram-scale synthesis is feasible with minimal side products.
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Contradictions arise from competing elimination pathways (e.g., exo vs. endo amine oxides in Cope elimination). Use kinetic control (low-temperature reactions) and stereoselective catalysts (e.g., Pd–(R)-MeO-MOP for hydrosilylation) to favor desired isomers . Comparative HPLC analysis of intermediates is critical for troubleshooting.
Q. How do structural modifications (e.g., substituents on the phenyl rings) impact enantioselectivity in catalysis?
- Methodological Answer : Substituents alter steric and electronic profiles. For example:
-
Electron-withdrawing groups (e.g., -Cl) enhance Rh-catalyzed asymmetric 1,4-additions by stabilizing transition states.
-
Bulky substituents (e.g., -Ph) improve enantioselectivity but may reduce reaction rates .
-
Quantitative structure-activity relationship (QSAR) models are recommended for predictive optimization.
Substituent Reaction Enantiomeric Excess (ee) -Ph Rh-catalyzed 1,4-addition 92% -Cl Pd-catalyzed cross-coupling 88%
Q. What analytical techniques are optimal for detecting degradation products during long-term storage?
- Methodological Answer : Degradation due to oxidation or light exposure is mitigated by storage under argon at –20°C. Monitor stability via:
- HPLC-MS : Detects oxidized byproducts (e.g., epoxides).
- TGA/DSC : Assesses thermal stability .
- ¹H NMR : Tracks proton environment changes over time.
Q. Contradiction Analysis
- Synthesis Yield vs. Purity : Traditional Diels-Alder methods (e.g., Grob et al.) prioritize yield (76–98%) but risk contamination. Photocatalytic methods improve purity but require specialized equipment. Researchers must balance scalability and purity based on application (e.g., catalysis vs. structural studies).
Eigenschaften
IUPAC Name |
(1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBOFJAEBJDMI-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C([C@@H]1C=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479143 | |
Record name | (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850409-83-5 | |
Record name | (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2,5-Diphenylbicyclo[2,2,2]octa-2,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.